molecular formula C15H15ClN2O4S B14810808 N'-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide

N'-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B14810808
M. Wt: 354.8 g/mol
InChI Key: BHSFBRYOGDKBOS-UHFFFAOYSA-N
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Description

N’-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group, a chlorophenyl group, and a methylphenoxy group. It has been studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(2-methylphenoxy)acetic acid hydrazide. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N’-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-2-(2-methylphenoxy)acetohydrazide

InChI

InChI=1S/C15H15ClN2O4S/c1-11-4-2-3-5-14(11)22-10-15(19)17-18-23(20,21)13-8-6-12(16)7-9-13/h2-9,18H,10H2,1H3,(H,17,19)

InChI Key

BHSFBRYOGDKBOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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